Folic acid (disodium)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

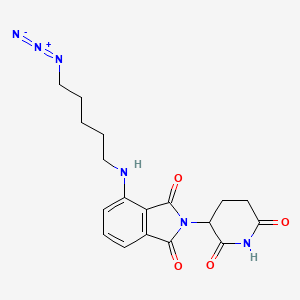

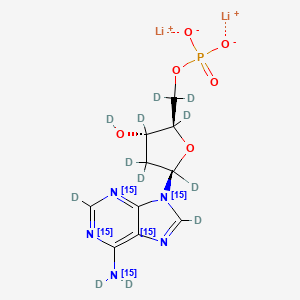

Folic acid (disodium) is the disodium salt form of folic acid, a water-soluble B vitamin (B9) that plays a crucial role in DNA synthesis, repair, and methylation. It is essential for cell division and growth, making it particularly important during periods of rapid cell division such as pregnancy and infancy. Folic acid (disodium) is used as a dietary supplement and in fortified foods to prevent folate deficiency and associated health issues like neural tube defects in newborns .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of folic acid (disodium) involves several steps, starting from p-aminobenzoic acid, glutamic acid, and pteridine derivatives. The process typically includes the following steps:

Condensation Reaction:

p-Aminobenzoic acid reacts with pteridine derivatives to form dihydropteroic acid.Glutamation: Dihydropteroic acid is then conjugated with glutamic acid to form dihydrofolic acid.

Oxidation: Dihydrofolic acid is oxidized to folic acid.

Neutralization: Folic acid is neutralized with sodium hydroxide to form folic acid (disodium).

Industrial Production Methods

Industrial production of folic acid (disodium) follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Large reactors are used to carry out the condensation, glutamation, and oxidation reactions.

Purification: The product is purified using crystallization or chromatography techniques.

Drying and Packaging: The purified folic acid (disodium) is dried and packaged for distribution.

化学反応の分析

Types of Reactions

Folic acid (disodium) undergoes various chemical reactions, including:

Reduction: Folic acid can be reduced to dihydrofolic acid and tetrahydrofolic acid by dihydrofolate reductase.

Methylation: Tetrahydrofolic acid participates in one-carbon transfer reactions, essential for the synthesis of purines and thymidylate.

Hydrolysis: Folic acid can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Dihydrofolate reductase enzyme, NADPH as a cofactor.

Methylation: S-adenosylmethionine as a methyl donor.

Hydrolysis: Acidic or basic solutions.

Major Products

Reduction: Dihydrofolic acid, tetrahydrofolic acid.

Methylation: Methylated derivatives of purines and thymidylate.

p-Aminobenzoic acid, glutamic acid.科学的研究の応用

Folic acid (disodium) has a wide range of scientific research applications:

Chemistry: Used as a reagent in the synthesis of various folate derivatives and antifolate drugs.

Biology: Studied for its role in DNA synthesis, repair, and methylation.

Medicine: Used in the treatment and prevention of folate deficiency, megaloblastic anemia, and as an adjunct in cancer therapy.

Industry: Added to fortified foods and dietary supplements to prevent folate deficiency in populations.

作用機序

Folic acid (disodium) is biochemically inactive and must be converted to its active forms, dihydrofolic acid and tetrahydrofolic acid, by the enzyme dihydrofolate reductase. These active forms participate in one-carbon transfer reactions essential for the synthesis of nucleotides and amino acids. The molecular targets include enzymes involved in DNA synthesis and repair, such as thymidylate synthase .

類似化合物との比較

Similar Compounds

Methotrexate: An antifolate drug that inhibits dihydrofolate reductase, used in cancer therapy.

Pemetrexed: A multi-targeted antifolate that inhibits several folate-dependent enzymes, used in the treatment of various cancers.

Leucovorin (Folinic Acid): A form of folic acid used to reduce the toxic effects of methotrexate.

Uniqueness

Folic acid (disodium) is unique in its role as a dietary supplement and its essential function in preventing folate deficiency-related health issues. Unlike antifolate drugs, it does not inhibit folate-dependent enzymes but rather serves as a precursor for the synthesis of active folate forms.

特性

分子式 |

C19H17N7Na2O6 |

|---|---|

分子量 |

485.4 g/mol |

IUPAC名 |

disodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C19H19N7O6.2Na/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);;/q;2*+1/p-2/t12-;;/m0../s1 |

InChIキー |

SWIRFWUEJODNRG-LTCKWSDVSA-L |

異性体SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+] |

正規SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)

![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)

![disodium;4-[2-[4,6-dioxo-5-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate](/img/structure/B15135918.png)

![6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole](/img/structure/B15135928.png)